N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide
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Overview
Description
N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a nitrophenyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Esterification: The initial step involves the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then subjected to hydrazination to produce 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol is converted into sulfonyl chloride, which is then reacted with appropriate amines to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : Contains a chlorophenyl and sulfanyl group .
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar thiadiazole moiety.
Uniqueness
N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide is unique due to its combination of chlorophenyl, nitrophenyl, and difluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H11ClF2N2O3S |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2,4-difluorobenzamide |
InChI |
InChI=1S/C19H11ClF2N2O3S/c20-11-1-4-15(5-2-11)28-16-9-13(8-14(10-16)24(26)27)23-19(25)17-6-3-12(21)7-18(17)22/h1-10H,(H,23,25) |
InChI Key |
BBKZPKJVFSLYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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